3-Methoxyphenyl morpholine-4-carboxylate
Description
Properties
IUPAC Name |
(3-methoxyphenyl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-15-10-3-2-4-11(9-10)17-12(14)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPPBDVTQXINHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl morpholine-4-carboxylate typically involves the reaction of 3-methoxyphenol with morpholine in the presence of a suitable carboxylating agent. One common method involves the use of phosgene or its derivatives to facilitate the formation of the carboxylate linkage. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxyphenyl morpholine-4-carboxylate.
Reduction: Formation of 3-methoxyphenyl morpholine-4-alcohol.
Substitution: Formation of various substituted phenyl morpholine-4-carboxylates depending on the nucleophile used.
Scientific Research Applications
3-Methoxyphenyl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Morpholine Carboxylates with Aromatic Substituents
Several morpholine-4-carboxylate esters with substituted aryl groups exhibit structural similarities to 3-methoxyphenyl morpholine-4-carboxylate:
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl and chloro substituents in the chromenone derivatives enhance lipophilicity (XLogP3 = 4.1) compared to the methoxy group, which is electron-donating .
Functional Group Variations
Morpholine derivatives with sulfonamide or phosphonate groups highlight the impact of functional group changes:
Key Observations :
Kinase and Cell Viability Inhibition
A coumarin derivative with a 3-methoxyphenyl group, 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one, demonstrated MARK4 kinase inhibition (IC₅₀ = 7.8 µM) and reduced HepG2 cell viability (IC₅₀ = 15.9 µM) .
Antimicrobial and Clinical Relevance
ML-3H2 analogs like clioquinol (5-chloro-8-hydroxy-7-iodoquinoline) and iodoquinol, which share halogenated aromatic systems, are clinically used antimicrobials. The 3-methoxyphenyl group in the target compound may similarly influence metal chelation or membrane permeability .
Drug-Likeness Parameters
Comparative drug-likeness metrics:
| Parameter | This compound (Inferred) | Chromenone Derivative | Coumarin Derivative |
|---|---|---|---|
| Molecular Weight | ~300–350 (estimated) | 453.8 | 327.2 |
| H-Bond Acceptors | 5–6 | 8 | 4 |
| XLogP3 | ~2.5–3.5 | 4.1 | 3.8 |
Key Observations :
- The target compound likely has favorable Lipinski parameters (MW < 500, H-bond acceptors ≤ 10), aligning with oral bioavailability trends .
Q & A
Q. What are the key synthetic pathways for 3-methoxyphenyl morpholine-4-carboxylate, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, including esterification of morpholine-4-carboxylic acid with 3-methoxyphenol derivatives. Critical steps include:
- Coupling reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester bond formation .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for balancing polarity and reactivity .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water to achieve >95% purity . Yield optimization requires precise temperature control (e.g., 0–5°C for acid-sensitive intermediates) and inert atmospheres to prevent oxidation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : and NMR to verify methoxy (-OCH) and morpholine ring protons (δ 3.5–4.0 ppm for N-CH) .
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the ester carbonyl (C=O) geometry .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 293.1) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screens should focus on target-agnostic assays:
- Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric) against serine hydrolases or kinases, given morpholine’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- Solubility profiling : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How do structural variations in the methoxyphenyl group influence biological activity?
Substituent position and electronic effects significantly modulate activity:
- Meta vs. para substitution : 3-Methoxyphenyl analogs (meta) show enhanced solubility compared to 4-methoxyphenyl (para) derivatives due to reduced crystallinity .
- Electron-withdrawing groups : Introducing trifluoromethyl (-CF) at the phenyl ring (e.g., as in analog 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl morpholine-4-carboxylate) increases enzyme inhibition potency by 2–3 fold via hydrophobic interactions .
- Case study : SAR analysis via molecular docking (AutoDock Vina) reveals that meta-methoxy groups improve binding to cytochrome P450 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
